Fusion glycoprotein (92-106)

Description

BenchChem offers high-quality Fusion glycoprotein (92-106) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fusion glycoprotein (92-106) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

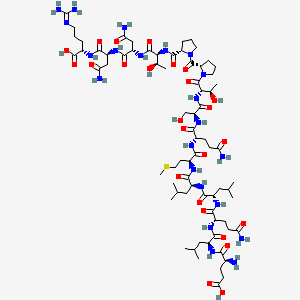

Molecular Formula |

C73H124N22O25S |

|---|---|

Molecular Weight |

1742.0 g/mol |

IUPAC Name |

(4S)-4-amino-5-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S,3R)-1-[(2S)-2-[(2S)-2-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S)-4-amino-1-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]-1,4-dioxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C73H124N22O25S/c1-33(2)27-43(86-58(105)38(74)16-21-55(103)104)62(109)83-39(17-19-51(75)99)59(106)87-45(29-35(5)6)64(111)88-44(28-34(3)4)63(110)84-41(22-26-121-9)61(108)82-40(18-20-52(76)100)60(107)91-48(32-96)67(114)93-57(37(8)98)71(118)95-25-12-15-50(95)70(117)94-24-11-14-49(94)68(115)92-56(36(7)97)69(116)90-47(31-54(78)102)66(113)89-46(30-53(77)101)65(112)85-42(72(119)120)13-10-23-81-73(79)80/h33-50,56-57,96-98H,10-32,74H2,1-9H3,(H2,75,99)(H2,76,100)(H2,77,101)(H2,78,102)(H,82,108)(H,83,109)(H,84,110)(H,85,112)(H,86,105)(H,87,106)(H,88,111)(H,89,113)(H,90,116)(H,91,107)(H,92,115)(H,93,114)(H,103,104)(H,119,120)(H4,79,80,81)/t36-,37-,38+,39+,40+,41+,42+,43+,44+,45+,46+,47+,48+,49+,50+,56+,57+/m1/s1 |

InChI Key |

ZHVVZYTZAJFZOC-CRIPYSBESA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@@H]2CCCN2C(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)N)O |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCC(=O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

The Dual Role of Fusion Glycoprotein (92-106) in Respiratory Syncytial Virus: An Immunological Keystone with a Putative Structural Function

For Immediate Release

[CITY, STATE] – [Date] – A comprehensive technical guide released today sheds new light on the multifaceted role of the 92-106 amino acid region of the Respiratory Syncytial Virus (RSV) Fusion (F) glycoprotein. Primarily recognized as a critical cytotoxic T-lymphocyte (CTL) epitope, this peptide is integral to the host immune response. While its immunological function is well-documented, its direct participation in the viral fusion process remains a subject of ongoing investigation, with its structural location suggesting a potential, albeit secondary, role in the conformational changes essential for viral entry.

Immunological Significance: A Prime Target for Cellular Immunity

The 92-106 peptide of the RSV F protein, with the sequence ELQLLMQSTPATNNR, is a well-established immunodominant CTL epitope.[1] This designation signifies its importance in eliciting a robust cell-mediated immune response, a critical component in the clearance of viral infections. The recognition of this peptide by CD8+ T-cells triggers a cascade of cytotoxic activity against RSV-infected cells, leading to their elimination and thereby limiting viral spread.

The immunogenicity of the F protein, and specifically the 92-106 region, has made it a focal point for vaccine development.[2] Preclinical studies have utilized this peptide to assess vaccine efficacy by measuring T-cell activation and cytokine production.

Quantitative Analysis of T-Cell Responses

The cellular immune response to the F protein (92-106) peptide is frequently quantified using Enzyme-Linked Immunospot (ELISpot) and intracellular cytokine staining (ICS) assays. These assays measure the number of antigen-specific T-cells and the profile of cytokines they secrete, such as interferon-gamma (IFN-γ), tumor necrosis factor-alpha (TNF-α), and various interleukins (e.g., IL-4). This data is crucial for evaluating the cellular immunogenicity of RSV vaccine candidates.

| Parameter | Assay Type | Cell Type | Stimulant | Result | Reference |

| Cytokine Secretion | ELISpot | Mouse Lung Cells | F (92-106) peptide | Increased IL-4 secreting cells in FI-RSV-A immunized mice | [3][4] |

| Cytokine Secretion | ELISpot | Mouse Lung Cells | F (92-106) peptide | Increased IFN-γ secreting cells in live RSV and FI-RSV immunized mice | [3][4] |

| Effector T-Cell Response | Intracellular Cytokine Staining | Mouse Lung Cells | F (92-106) peptide | Quantification of IFN-γ+, IL-4+, and TNF-α+ CD8+ T-cells | [3][4] |

Structural Context and Putative Role in Fusion

The RSV F protein is a class I fusion protein that mediates the merger of the viral and host cell membranes, a critical step for viral entry. This process involves a dramatic conformational change from a metastable prefusion state to a highly stable postfusion state.[2][5] The F protein is synthesized as a precursor, F0, which is cleaved into F1 and F2 subunits. The 92-106 region is located within the F2 subunit, upstream of a furin cleavage site.[6]

While direct experimental evidence for the 92-106 peptide's role in the mechanics of membrane fusion is limited, its strategic location suggests a potential structural involvement. It is plausible that this region contributes to the stability of the prefusion conformation or participates in the intricate refolding events that drive the fusion process. However, it is important to note that the primary and well-characterized function of this peptide remains immunological.

Experimental Methodologies

T-Cell Epitope Immunogenicity Assessment (ELISpot Assay)

Objective: To quantify the frequency of antigen-specific, cytokine-secreting T-cells.

Protocol:

-

Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) or splenocytes from immunized or infected subjects.

-

Plate Coating: Coat a 96-well ELISpot plate with a capture antibody specific for the cytokine of interest (e.g., anti-IFN-γ).

-

Cell Seeding: Add a known number of cells to each well.

-

Stimulation: Add the RSV F (92-106) peptide to the designated wells to stimulate antigen-specific T-cells. Include positive (e.g., mitogen) and negative (e.g., media alone) controls.

-

Incubation: Incubate the plate for a specified period (e.g., 18-24 hours) to allow for cytokine secretion.

-

Detection: Wash the wells and add a biotinylated detection antibody specific for the cytokine.

-

Visualization: Add a streptavidin-enzyme conjugate (e.g., streptavidin-alkaline phosphatase) followed by a substrate that produces a colored spot at the site of cytokine secretion.

-

Analysis: Count the spots in each well using an ELISpot reader. The number of spots corresponds to the number of cytokine-secreting cells.[1][3][4][7]

In Vitro RSV Fusion Inhibition Assay

Objective: To screen for compounds or peptides that inhibit RSV-mediated cell-cell fusion.

Protocol:

-

Cell Culture: Co-culture two populations of cells: one expressing the RSV F protein and another expressing a reporter gene under the control of a promoter that is activated upon cell fusion.

-

Inhibitor Addition: Add the test compound or peptide (e.g., peptides derived from heptad repeat regions of the F protein) at various concentrations to the co-culture.[8][9][10]

-

Incubation: Incubate the cells to allow for fusion and reporter gene expression.

-

Lysis and Reporter Assay: Lyse the cells and measure the activity of the reporter gene product (e.g., luciferase or β-galactosidase).

-

Data Analysis: A decrease in reporter gene activity in the presence of the test compound indicates inhibition of fusion. Calculate the EC50 (half-maximal effective concentration) to determine the potency of the inhibitor.[9]

Visualizing the Pathways

Caption: Overview of RSV entry and the subsequent cellular immune response targeting the F glycoprotein (92-106) epitope.

Caption: Experimental workflow for quantifying the T-cell response to the RSV F (92-106) peptide using an ELISpot assay.

References

- 1. Virus-Like Particle Vaccine Containing the F Protein of Respiratory Syncytial Virus Confers Protection without Pulmonary Disease by Modulating Specific Subsets of Dendritic Cells and Effector T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Virus-like particles containing a prefusion-stabilized F protein induce a balanced immune response and confer protection against respiratory syncytial virus infection in mice [frontiersin.org]

- 3. Alum Adjuvant Enhances Protection against Respiratory Syncytial Virus but Exacerbates Pulmonary Inflammation by Modulating Multiple Innate and Adaptive Immune Cells | PLOS One [journals.plos.org]

- 4. Alum Adjuvant Enhances Protection against Respiratory Syncytial Virus but Exacerbates Pulmonary Inflammation by Modulating Multiple Innate and Adaptive Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Assembly of respiratory syncytial virus matrix protein lattice and its coordination with fusion glycoprotein trimers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Enzyme-Linked Immunospot Assay for Detection of Human Respiratory Syncytial Virus F Protein-Specific Gamma Interferon-Producing T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Inhibition of Respiratory Syncytial Virus Fusion by the Small Molecule VP-14637 via Specific Interactions with F Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A RhoA-derived peptide inhibits syncytium formation induced by respiratory syncytial virus and parainfluenza virus type 3 - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Fusion Glycoprotein (92-106) as a Cytotoxic T-Lymphocyte Epitope

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the respiratory syncytial virus (RSV) fusion (F) glycoprotein-derived peptide, amino acid residues 92-106, as a well-characterized cytotoxic T-lymphocyte (CTL) epitope. This document details its immunological properties, the experimental methodologies used for its characterization, and its potential as a component of subunit vaccines against RSV.

Introduction

The fusion glycoprotein of the human respiratory syncytial virus (RSV) is a critical component for viral entry into host cells and is a primary target for the host immune response. Within this protein, the 15-amino acid peptide spanning residues 92-106 (Sequence: H2N-Glu-Leu-Gln-Leu-Leu-Met-Gln-Ser-Thr-Pro-Pro-Thr-Asn-Asn-Arg-OH) has been identified as a potent, MHC class I-restricted CTL epitope.[1][2][3] This epitope is recognized by CD8+ T-cells, which are crucial for clearing viral infections. Immunization with this peptide has been shown to induce protective immune responses in animal models, highlighting its potential for vaccine development.[2][4]

Quantitative Analysis of F(92-106)-Specific T-Cell Responses

The immunogenicity of the F(92-106) epitope has been quantified in various studies, primarily through the measurement of cytokine-secreting T-cells using ELISpot and intracellular cytokine staining (ICS) assays. The following tables summarize key quantitative data from studies investigating the CTL response to this epitope in BALB/c mice.

Table 1: IFN-γ Secreting Cell Responses to F(92-106) Peptide Stimulation (ELISpot Assay)

| Treatment Group | Mean IFN-γ Spot Forming Cells (SFCs) per 10^6 Lung Cells (± SEM) | Study Condition |

| FI-RSV-A (high alum) | ~150 | 5 days post-challenge |

| FI-RSV-A (low alum) | ~350 | 5 days post-challenge |

| Live RSV reinfection | ~250 | 5 days post-challenge |

| Naive | <50 | 5 days post-challenge |

Source: Data adapted from a study investigating the effect of alum adjuvant on RSV vaccine-induced immunopathology.[5] The number of IFN-γ secreting cells in response to F(92-106) peptide stimulation was measured by ELISpot.

Table 2: IL-4 Secreting Cell Responses to F(92-106) Peptide Stimulation (ELISpot Assay)

| Treatment Group | Mean IL-4 Spot Forming Cells (SFCs) per 10^6 Lung Cells (± SEM) | Study Condition |

| FI-RSV-A (high alum) | ~120 | 5 days post-challenge |

| FI-RSV-A (low alum) | ~40 | 5 days post-challenge |

| Live RSV reinfection | <20 | 5 days post-challenge |

| Naive | <20 | 5 days post-challenge |

Source: Adapted from the same study, this table shows the Th2-type response to the F(92-106) peptide.[5]

Table 3: F(92-106)-Specific Effector CD8+ T-Cell Cytokine Production (Intracellular Cytokine Staining)

| Treatment Group | Cytokine Secreting CD8+ T-cells in Lungs (% of total CD8+ T-cells) | Study Condition |

| FI-RSV-A | IFN-γ+IL-4-: ~0.5% | 5 days post-challenge |

| FI-RSV-A | IFN-γ-IL-4+: ~0.1% | 5 days post-challenge |

| FI-RSV-A | IFN-γ+TNF-α-: ~0.4% | 5 days post-challenge |

| FI-RSV-A | IFN-γ-TNF-α+: ~0.2% | 5 days post-challenge |

| FI-RSV | IFN-γ+IL-4-: ~1.2% | 5 days post-challenge |

| FI-RSV | IFN-γ-IL-4+: ~0.05% | 5 days post-challenge |

| FI-RSV | IFN-γ+TNF-α-: ~1.0% | 5 days post-challenge |

| FI-RSV | IFN-γ-TNF-α+: ~0.1% | 5 days post-challenge |

Source: This table presents data from intracellular cytokine staining of lung cells from immunized mice, showing the percentage of CD8+ T-cells producing specific cytokines in response to F(92-106) stimulation.[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducible assessment of the F(92-106) epitope's immunogenicity. Below are detailed protocols for the key experiments cited.

Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ and IL-4

This protocol is adapted from studies quantifying RSV-specific T-cell responses.[5][6][7][8][9]

Materials:

-

96-well PVDF membrane ELISpot plates

-

Capture antibody (anti-mouse IFN-γ or IL-4)

-

Blocking solution (e.g., RPMI 1640 with 10% FBS)

-

Single-cell suspension from spleen or lungs of immunized mice

-

F(92-106) peptide (lyophilized, reconstituted in DMSO and diluted in culture medium)

-

Biotinylated detection antibody (anti-mouse IFN-γ or IL-4)

-

Streptavidin-Alkaline Phosphatase (AP) or Horseradish Peroxidase (HRP)

-

Substrate solution (e.g., BCIP/NBT for AP or AEC for HRP)

-

ELISpot plate reader

Procedure:

-

Plate Coating: Coat the ELISpot plate wells with the capture antibody overnight at 4°C.

-

Washing and Blocking: Wash the plate with sterile PBS and block with blocking solution for at least 2 hours at 37°C.

-

Cell Plating: Add 2 x 10^5 to 5 x 10^5 cells (splenocytes or lung mononuclear cells) per well.

-

Stimulation: Add the F(92-106) peptide to the wells at a final concentration of 4 µg/ml. Include negative control wells (cells with vehicle) and positive control wells (cells with a mitogen like Concanavalin A).

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

Cell Removal: Wash the wells extensively with PBS containing 0.05% Tween 20 (PBST) to remove cells.

-

Detection Antibody: Add the biotinylated detection antibody and incubate for 2 hours at room temperature.

-

Enzyme Conjugate: Wash the plate with PBST and add Streptavidin-AP or -HRP. Incubate for 1 hour at room temperature.

-

Spot Development: Wash the plate with PBST and then PBS. Add the substrate solution and monitor for spot development.

-

Stopping and Drying: Stop the reaction by washing with distilled water. Allow the plate to dry completely.

-

Analysis: Count the spots using an automated ELISpot reader.

Intracellular Cytokine Staining (ICS) for Flow Cytometry

This protocol is a composite from established methods for detecting intracellular cytokines in T-cells.[10][11][12][13][14]

Materials:

-

Single-cell suspension from spleen or lungs of immunized mice

-

F(92-106) peptide

-

Protein transport inhibitor (e.g., Brefeldin A or Monensin)

-

Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD8)

-

Fixation/Permeabilization buffer kit

-

Fluorochrome-conjugated antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α, IL-4)

-

Flow cytometer

Procedure:

-

Cell Stimulation: Resuspend cells at 1-2 x 10^6 cells/mL in complete culture medium. Add the F(92-106) peptide at a final concentration of 4 µg/ml and a protein transport inhibitor. Incubate for 4-6 hours at 37°C.

-

Surface Staining: Wash the cells and stain with antibodies against surface markers (e.g., anti-CD3, anti-CD8) for 30 minutes on ice.

-

Fixation: Wash the cells and resuspend in fixation buffer. Incubate for 20 minutes at room temperature.

-

Permeabilization: Wash the cells and resuspend in permeabilization buffer.

-

Intracellular Staining: Add fluorochrome-conjugated anti-cytokine antibodies to the permeabilized cells and incubate for 30 minutes at room temperature in the dark.

-

Washing: Wash the cells with permeabilization buffer and then with flow cytometry staining buffer.

-

Acquisition: Resuspend the cells in staining buffer and acquire data on a flow cytometer.

-

Analysis: Analyze the data using appropriate software to gate on CD8+ T-cells and quantify the percentage of cells producing specific cytokines.

Signaling Pathways and Experimental Workflows

CTL Activation by F(92-106) Epitope

The following diagram illustrates the signaling cascade initiated upon the recognition of the F(92-106)-MHC class I complex by the T-cell receptor (TCR) on a CD8+ T-cell.

Caption: CTL activation signaling pathway upon recognition of the F(92-106) epitope.

Experimental Workflow for CTL Epitope Identification and Validation

The identification and validation of CTL epitopes like F(92-106) follow a structured workflow, from in silico prediction to in vivo functional assessment.

Caption: Workflow for the identification and validation of CTL epitopes.

Conclusion

The Fusion glycoprotein (92-106) peptide is a well-defined and immunogenic CTL epitope of RSV. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the fields of immunology and vaccine development. The established methodologies for assessing T-cell responses to this epitope are robust and reproducible. Further investigation into the clinical relevance of F(92-106)-specific CTLs in human RSV infection and the incorporation of this epitope into novel vaccine platforms are promising avenues for future research.

References

- 1. apexbt.com [apexbt.com]

- 2. Fusion glycoprotein (92-106)_TargetMol [targetmol.com]

- 3. A1136-10mg | Fusion glycoprotein (92-106) [Human respiratory syncytial [clinisciences.com]

- 4. Virus-specific CTL responses induced by an H-2K(d)-restricted, motif-negative 15-mer peptide from the fusion protein of respiratory syncytial virus. — Department of Oncology [oncology.ox.ac.uk]

- 5. Alum Adjuvant Enhances Protection against Respiratory Syncytial Virus but Exacerbates Pulmonary Inflammation by Modulating Multiple Innate and Adaptive Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Virus-Like Particle Vaccine Containing the F Protein of Respiratory Syncytial Virus Confers Protection without Pulmonary Disease by Modulating Specific Subsets of Dendritic Cells and Effector T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mabtech.com [mabtech.com]

- 8. ELISPOT Assay to Measure Peptide-specific IFN-γ Production - PMC [pmc.ncbi.nlm.nih.gov]

- 9. google.com [google.com]

- 10. med.virginia.edu [med.virginia.edu]

- 11. Intracellular Cytokine Staining: Number 1 | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]

- 12. Intracellular Cytokine Staining Protocol [anilocus.com]

- 13. kumc.edu [kumc.edu]

- 14. BestProtocols: Staining Intracellular Antigens for Flow Cytometry | Thermo Fisher Scientific - KE [thermofisher.com]

An In-depth Technical Guide to the Fusion Glycoprotein (92-106) Core

For Researchers, Scientists, and Drug Development Professionals

Introduction

The respiratory syncytial virus (RSV) Fusion (F) glycoprotein is a critical component of the viral machinery, mediating the fusion of the viral and host cell membranes, a crucial step for viral entry. The F protein is a primary target for neutralizing antibodies and vaccine development. Within this protein, the peptide region spanning amino acids 92-106 has been identified as a key cytotoxic T lymphocyte (CTL) epitope, particularly in the context of a BALB/c mouse model, where it is recognized by MHC class I molecule H-2K'd'. This technical guide provides a comprehensive overview of the structure, sequence, and immunological significance of the Fusion glycoprotein (92-106) peptide.

Sequence and Physicochemical Properties

The Fusion glycoprotein (92-106) is a 15-amino acid peptide with the following sequence:

H₂N-Glu-Leu-Gln-Leu-Leu-Met-Gln-Ser-Thr-Pro-Pro-Thr-Asn-Asn-Arg-OH

A summary of its key properties is provided in the table below.

| Property | Value |

| Sequence | ELQLLMQSTPPTNNR |

| Molecular Formula | C₇₃H₁₂₄N₂₂O₂₅S |

| Molecular Weight | 1741.96 g/mol |

| Description | A peptide derived from the Respiratory Syncytial Virus (RSV) Fusion glycoprotein. It functions as an MHC class I-restricted cytotoxic T lymphocyte (CTL) epitope.[1] |

Structural Context

While a specific crystal structure of the isolated 92-106 peptide is not available, its location within the full-length RSV Fusion glycoprotein has been determined through X-ray crystallography of the prefusion and postfusion conformations of the protein. The 92-106 region is located in the F2 subunit of the F protein.

Visualization of the 92-106 Region in the Prefusion RSV F Glycoprotein Trimer

The following diagram illustrates the location of the 92-106 peptide within the prefusion conformation of the RSV F protein trimer.

Caption: Location of the 92-106 epitope within a protomer of the trimeric prefusion F glycoprotein.

Immunological Function

The Fusion glycoprotein (92-106) peptide is a well-established H-2K'd'-restricted cytotoxic T lymphocyte (CTL) epitope in BALB/c mice.[1] This means that after intracellular processing of the viral F protein, this peptide is presented on the surface of infected cells by the MHC class I molecule H-2K'd'. This peptide-MHC complex is then recognized by the T-cell receptor (TCR) on CD8+ T cells, leading to the activation of a cytotoxic response against the infected cells.

T-Cell Receptor Signaling Pathway

The recognition of the Fusion glycoprotein (92-106)-H-2K'd' complex by a specific TCR on a CD8+ T cell initiates a complex intracellular signaling cascade, leading to T-cell activation, proliferation, and effector functions. A generalized schematic of this pathway is presented below.

Caption: Generalized T-cell receptor signaling pathway initiated by peptide-MHC recognition.

Quantitative Data

While the Fusion glycoprotein (92-106) peptide is known to form a complex with the H-2K'd' heavy chain and β2-microglobulin, specific quantitative data on its binding affinity, such as IC50 values, are not extensively reported in the literature in a consolidated format.[1] The table below summarizes the type of quantitative data that would be relevant for characterizing this peptide's interaction with the MHC class I molecule.

| Parameter | Description | Typical Method of Measurement | Reported Value (if available) |

| IC50 | The concentration of the peptide that inhibits the binding of a reference peptide to the MHC molecule by 50%. | Competitive ELISA, Flow Cytometry-based assays | Not consistently reported |

| Kd | The dissociation constant, a measure of the affinity between the peptide and the MHC molecule. | Surface Plasmon Resonance (SPR) | Not reported |

Experimental Protocols

The Fusion glycoprotein (92-106) peptide is frequently used in immunological assays to assess T-cell responses. Below are detailed methodologies for key experiments.

In Vitro T-Cell Stimulation and Intracellular Cytokine Staining (ICS)

This protocol outlines the steps for stimulating murine splenocytes or lung lymphocytes with the Fusion glycoprotein (92-106) peptide followed by intracellular staining for cytokines to be analyzed by flow cytometry.

Experimental Workflow for Intracellular Cytokine Staining

Caption: A typical workflow for intracellular cytokine staining to detect peptide-specific T cells.

Detailed Protocol:

-

Cell Preparation: Isolate single-cell suspensions of splenocytes or lung lymphocytes from BALB/c mice previously infected with RSV or immunized with a relevant vaccine. Resuspend cells in complete RPMI-1640 medium.

-

Cell Stimulation: Plate 1-2 x 10⁶ cells per well in a 96-well round-bottom plate. Add the Fusion glycoprotein (92-106) peptide to a final concentration of 2-4 µg/mL.[2][3] Include appropriate positive (e.g., PMA/Ionomycin) and negative (medium alone) controls.

-

Incubation: Incubate the plate for 1-2 hours at 37°C in a 5% CO₂ incubator.

-

Protein Transport Inhibition: Add a protein transport inhibitor, such as Brefeldin A or Monensin, to each well according to the manufacturer's instructions. This step is crucial to trap cytokines intracellularly.

-

Continued Incubation: Incubate for an additional 4-5 hours.[3]

-

Surface Staining: Wash the cells with FACS buffer (PBS with 2% FBS). Stain for surface markers, such as CD8, by incubating with fluorescently labeled antibodies for 30 minutes at 4°C in the dark.

-

Fixation and Permeabilization: Wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization kit according to the manufacturer's protocol.

-

Intracellular Staining: Stain for intracellular cytokines, such as IFN-γ and TNF-α, with fluorescently labeled antibodies for 30 minutes at 4°C in the dark.

-

Flow Cytometry: Wash the cells and resuspend in FACS buffer. Acquire the samples on a flow cytometer.

-

Data Analysis: Analyze the data using appropriate software to quantify the percentage of CD8+ T cells producing specific cytokines in response to the peptide stimulation.

Enzyme-Linked Immunospot (ELISpot) Assay

The ELISpot assay is a highly sensitive method to quantify the number of cytokine-secreting cells at a single-cell level.

Experimental Workflow for ELISpot Assay

Caption: Step-by-step workflow for performing an ELISpot assay.

Detailed Protocol:

-

Plate Preparation: Coat a 96-well PVDF-membrane ELISpot plate with an anti-cytokine (e.g., anti-IFN-γ) capture antibody overnight at 4°C.

-

Blocking: Wash the plate and block with sterile blocking buffer (e.g., RPMI with 10% FBS) for at least 2 hours at room temperature.

-

Cell Plating: Wash the plate and add 2-5 x 10⁵ splenocytes or lung lymphocytes per well.

-

Stimulation: Add the Fusion glycoprotein (92-106) peptide to a final concentration of 4 µg/mL.[2] Include positive and negative controls.

-

Incubation: Incubate the plate for 18-36 hours at 37°C in a 5% CO₂ incubator.[2]

-

Cell Lysis and Washing: Wash the plate to remove cells.

-

Detection Antibody: Add a biotinylated anti-cytokine detection antibody and incubate for 2 hours at room temperature.

-

Enzyme Conjugate: Wash the plate and add a streptavidin-enzyme conjugate (e.g., streptavidin-alkaline phosphatase) and incubate for 1 hour at room temperature.

-

Spot Development: Wash the plate and add a substrate solution (e.g., BCIP/NBT). Monitor for the development of spots.

-

Stopping and Reading: Stop the reaction by washing with water. Allow the plate to dry completely. Count the spots using an ELISpot reader.

Conclusion

The Fusion glycoprotein (92-106) peptide represents a significant epitope for the induction of CTL responses against RSV. Its well-defined sequence and immunological function make it an invaluable tool for researchers studying T-cell immunity to RSV, evaluating vaccine candidates, and developing novel immunotherapies. The protocols and data presented in this guide provide a solid foundation for the design and execution of experiments involving this important viral epitope. Further research to obtain a high-resolution structure of the peptide-MHC-TCR complex and more extensive quantitative binding data will undoubtedly provide deeper insights into its role in the immune response to RSV.

References

- 1. Virus-specific CTL responses induced by an H-2K(d)-restricted, motif-negative 15-mer peptide from the fusion protein of respiratory syncytial virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Alum Adjuvant Enhances Protection against Respiratory Syncytial Virus but Exacerbates Pulmonary Inflammation by Modulating Multiple Innate and Adaptive Immune Cells | PLOS One [journals.plos.org]

- 3. The efficacy of inactivated split respiratory syncytial virus as a vaccine candidate and the effects of novel combination adjuvants - PMC [pmc.ncbi.nlm.nih.gov]

The Immunological Role of Respiratory Syncytial Virus Fusion Glycoprotein Peptide (92-106): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fusion (F) glycoprotein of the Respiratory Syncytial Virus (RSV) is a critical component for viral entry into host cells and a primary target for the host immune response. Within this protein, the peptide spanning amino acids 92-106 has been identified as a key epitope in the context of the murine immune system, particularly in BALB/c mice. This technical guide provides a detailed examination of the role of the Fusion glycoprotein (92-106) peptide, herein referred to as F(92-106), in eliciting an immune response. It consolidates quantitative data from various studies, outlines detailed experimental protocols for its characterization, and visualizes the key pathways and workflows involved.

The F(92-106) peptide is a well-established H-2Kd-restricted, cytotoxic T lymphocyte (CTL) epitope.[1] Its ability to induce robust CD8+ T-cell responses makes it a significant area of interest for the development of subunit vaccines and immunotherapeutics against RSV. This document serves as a comprehensive resource for researchers working to understand and harness the immunological properties of this important viral epitope.

Peptide Characteristics

-

Sequence: Glu-Leu-Gln-Leu-Leu-Met-Gln-Ser-Thr-Pro-Pro-Thr-Asn-Asn-Arg (ELQLLMQSTPPTNNR)[2][3]

-

MHC Restriction: H-2Kd (in BALB/c mice)[1]

-

Immunological Feature: Cytotoxic T Lymphocyte (CTL) Epitope[1]

Data Presentation: T-Cell Responses to F(92-106)

The following tables summarize quantitative data from key studies investigating the cellular immune response to the F(92-106) peptide. These studies typically involve the immunization of BALB/c mice with various RSV vaccine formulations, followed by in vitro re-stimulation of splenocytes or lung-infiltrating lymphocytes with the F(92-106) peptide.

Table 1: ELISpot Analysis of F(92-106)-Specific Cytokine-Secreting Cells

| Study/Vaccine Group | Cell Source | Cytokine | Number of Spot-Forming Cells (SFCs) per 106 cells (Mean ± SEM/SD) | Reference |

| FI-RSV + Low Alum (5µg) | Lung | IFN-γ | ~250 | [5] |

| FI-RSV + High Alum (20µg) | Lung | IFN-γ | ~150 | [5] |

| FI-RSV + Low Alum (5µg) | Lung | IL-4 | ~50 | [5] |

| FI-RSV + High Alum (20µg) | Lung | IL-4 | ~150 | [5] |

| FG VLP | Lung | IFN-γ | ~200 | [3] |

| FI-RSV | Lung | IFN-γ | ~50 | [3] |

| Naive + RSV | Lung | IFN-γ | ~150 | [3] |

| FG VLP | Lung | IL-4 | ~25 | [3] |

| FI-RSV | Lung | IL-4 | ~250 | [3] |

| Naive + RSV | Lung | IL-4 | ~25 | [3] |

FI-RSV: Formalin-inactivated RSV; FG VLP: Combination of Fusion and Glycoprotein Virus-Like Nanoparticles. Data are estimated from published graphs.

Table 2: Intracellular Cytokine Staining of F(92-106)-Specific CD8+ T-Cells

| Study/Vaccine Group | Cell Source | Cytokine(s) | Percentage of Cytokine-Positive CD8+ T-Cells (Mean ± SEM) | Reference |

| F-VLP/FI-RSV (WT) | BAL | IFN-γ+TNF-α- | ~1.2% | [2] |

| F-VLP/FI-RSV (FcRγ-/-) | BAL | IFN-γ+TNF-α- | ~0.4% | [2] |

| F-VLP/FI-RSV (WT) | BAL | IL-4+IFN-γ- | ~0.2% | [2] |

| F-VLP/FI-RSV (FcRγ-/-) | BAL | IL-4+IFN-γ- | ~0.1% | [2] |

| FI-RSV | Lung | IFN-γ+IL-4- | ~2.5% | [5] |

| FI-RSV + Alum | Lung | IFN-γ+IL-4- | ~1.0% | [5] |

| Live RSV | Lung | IFN-γ+IL-4- | ~3.5% | [5] |

| FI-RSV | Lung | IFN-γ+TNF-α- | ~2.0% | [5] |

| FI-RSV + Alum | Lung | IFN-γ+TNF-α- | ~0.8% | [5] |

| Live RSV | Lung | IFN-γ+TNF-α- | ~3.0% | [5] |

F-VLP: Fusion protein Virus-Like Particle; FI-RSV: Formalin-inactivated RSV; WT: Wild-Type; FcRγ-/-: Fc receptor gamma chain knockout; BAL: Bronchoalveolar Lavage. Data are estimated from published graphs.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of immunological assays. Below are generalized protocols for ELISpot and Intracellular Cytokine Staining (ICS) adapted for the analysis of F(92-106)-specific T-cell responses.

Enzyme-Linked Immunospot (ELISpot) Assay

This assay quantifies the number of cells secreting a specific cytokine upon stimulation.

Materials:

-

96-well PVDF membrane plates

-

Capture antibody (e.g., anti-mouse IFN-γ or IL-4)

-

Blocking solution (e.g., RPMI 1640 with 10% FBS)

-

Single-cell suspension from spleen or lungs of immunized mice

-

F(92-106) peptide (typically 1-10 µg/mL)

-

Biotinylated detection antibody (e.g., anti-mouse IFN-γ-biotin)

-

Streptavidin-Alkaline Phosphatase (AP) or Horseradish Peroxidase (HRP)

-

Substrate solution (e.g., BCIP/NBT for AP or AEC for HRP)

-

ELISpot reader

Procedure:

-

Plate Coating: Pre-wet the PVDF membrane with 35% ethanol for 30 seconds, wash with sterile water, and then coat the wells with the capture antibody overnight at 4°C.

-

Blocking: Wash the plate and block with blocking solution for at least 2 hours at room temperature.

-

Cell Plating and Stimulation: Prepare a single-cell suspension from the spleens or lungs of immunized mice. Add the cells to the wells (e.g., 2.5 x 105 to 5 x 105 cells/well) along with the F(92-106) peptide at the desired concentration. Include negative controls (cells without peptide) and positive controls (e.g., cells with Concanavalin A).

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 18-48 hours.

-

Detection: Lyse the cells and wash the plate. Add the biotinylated detection antibody and incubate for 2 hours at room temperature.

-

Enzyme Conjugation: Wash the plate and add Streptavidin-AP or -HRP. Incubate for 1 hour at room temperature.

-

Spot Development: Wash the plate and add the substrate solution. Monitor for the development of spots.

-

Analysis: Stop the reaction by washing with water. Allow the plate to dry completely and count the spots using an ELISpot reader.

Intracellular Cytokine Staining (ICS) and Flow Cytometry

This technique identifies and quantifies cells producing a specific cytokine at a single-cell level.

Materials:

-

Single-cell suspension from spleen or lungs of immunized mice

-

F(92-106) peptide (typically 1-10 µg/mL)

-

Protein transport inhibitor (e.g., Brefeldin A or Monensin)

-

Fluorescently-conjugated antibodies for surface markers (e.g., anti-CD3, anti-CD8, anti-CD4)

-

Fixation/Permeabilization buffer

-

Fluorescently-conjugated antibodies for intracellular cytokines (e.g., anti-IFN-γ, anti-TNF-α)

-

Flow cytometer

Procedure:

-

Cell Stimulation: In a 96-well plate, incubate the single-cell suspension (1-2 x 106 cells/well) with the F(92-106) peptide for 1-2 hours at 37°C. Then, add a protein transport inhibitor and incubate for an additional 4-6 hours.

-

Surface Staining: Wash the cells and stain with fluorescently-conjugated antibodies against surface markers (e.g., CD3, CD8) for 30 minutes at 4°C in the dark.

-

Fixation and Permeabilization: Wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization kit according to the manufacturer's instructions.

-

Intracellular Staining: Stain the permeabilized cells with fluorescently-conjugated antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α) for 30 minutes at 4°C in the dark.

-

Acquisition: Wash the cells and resuspend them in FACS buffer. Acquire the samples on a flow cytometer.

-

Analysis: Analyze the data using flow cytometry software to gate on the CD8+ T-cell population and determine the percentage of cells expressing the cytokine of interest.

Visualizations: Pathways and Workflows

T-Cell Receptor Signaling Pathway for F(92-106) Recognition

The following diagram illustrates the general signaling cascade initiated upon the recognition of the F(92-106) peptide presented by an H-2Kd molecule to a specific CD8+ T-cell.

Caption: TCR signaling upon F(92-106) recognition.

Experimental Workflow for Characterizing F(92-106) Immune Response

This diagram outlines the typical experimental pipeline for investigating the immunogenicity of the F(92-106) peptide.

Caption: Workflow for F(92-106) immunogenicity testing.

Conclusion

The Respiratory Syncytial Virus Fusion glycoprotein peptide (92-106) is a potent, H-2Kd-restricted CD8+ T-cell epitope that plays a significant role in the murine immune response to RSV. The data consistently demonstrate its ability to induce the production of key effector cytokines, such as IFN-γ and TNF-α, which are crucial for viral clearance. The provided experimental protocols and workflows offer a standardized approach for researchers to further investigate the immunobiology of this peptide. A deeper understanding of the mechanisms by which F(92-106) stimulates a protective immune response will be invaluable for the rational design of novel vaccines and immunotherapies to combat RSV infection. Future research focused on elucidating the precise binding kinetics of this peptide with its MHC-I molecule and its role in human immunity will further enhance its potential as a therapeutic target.

References

- 1. Immune epitopes identification and designing of a multi-epitope vaccine against bovine leukemia virus: a molecular dynamics and immune simulation approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enhancement of the CD8+ T cell response to a subdominant epitope of respiratory syncytial virus by deletion of an immunodominant epitope - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Determining the Breadth of the Respiratory Syncytial Virus-Specific T Cell Response - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Human CD8+ T Cells Target Multiple Epitopes in Respiratory Syncytial Virus Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

Immunogenicity of Fusion Glycoprotein (92-106) Peptide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Fusion (F) glycoprotein of the Respiratory Syncytial Virus (RSV) is a critical target for vaccine development. Within this protein, the peptide sequence spanning amino acids 92-106 has been identified as a significant epitope for inducing a cell-mediated immune response. This technical guide provides a comprehensive overview of the immunogenicity of the RSV Fusion glycoprotein (92-106) peptide, summarizing key quantitative data, detailing experimental protocols, and illustrating relevant biological pathways.

Core Concepts

The Fusion glycoprotein (92-106) peptide is recognized as a potent, MHC class I-restricted cytotoxic T lymphocyte (CTL) epitope.[1][2][3] This means that upon processing within an antigen-presenting cell (APC), the peptide is presented on the cell surface by MHC class I molecules. This complex is then recognized by CD8+ T cells, triggering their activation and differentiation into cytotoxic T lymphocytes. These CTLs are capable of identifying and eliminating RSV-infected cells, thus playing a crucial role in viral clearance.

Quantitative Immunogenicity Data

The following tables summarize the key quantitative data from various studies on the immunogenicity of the Fusion glycoprotein (92-106) peptide.

Table 1: In Vivo Immunization and Protection Studies in BALB/c Mice

| Parameter | Value | Reference |

| Immunization Dosage | 100 µg per injection | [2][4] |

| Administration Route | Subcutaneous (s.c.) | [2][4] |

| Immunization Schedule | Twice a week for 3 weeks | [2][4] |

| Outcome | Induction of a protective immune response against RSV infection | [1][2] |

| Significant reduction in viral load in the lungs | [1] |

Table 2: In Vitro T-Cell Response Assays

| Parameter | Value | Reference |

| Peptide Concentration for Stimulation | 4 µg/ml | [5][6] |

| Assay Type | Enzyme-Linked Immunospot (ELISpot) | [5][6][7] |

| Cell Type and Density | Lung cells (0.2 x 10^6 cells/well) or Splenocytes (5 x 10^5 cells/well) | [6] |

| Incubation Time | 36 hours | [5] |

| Cytokines Measured | Interferon-gamma (IFN-γ), Interleukin-4 (IL-4) | [5][7] |

| Outcome | Stimulation of IFN-γ and IL-4 producing cells | [7] |

Experimental Protocols

In Vivo Immunization of BALB/c Mice

This protocol outlines the general procedure for immunizing BALB/c mice to assess the in vivo immunogenicity of the Fusion glycoprotein (92-106) peptide.

Materials:

-

Fusion glycoprotein (92-106) peptide (lyophilized)

-

Sterile, endotoxin-free phosphate-buffered saline (PBS)

-

Adjuvant (e.g., Incomplete Freund's Adjuvant - IFA, if applicable)

-

Syringes and needles for subcutaneous injection

-

BALB/c mice (6-8 weeks old)

Procedure:

-

Peptide Reconstitution: Reconstitute the lyophilized Fusion glycoprotein (92-106) peptide in sterile PBS to a final concentration of 1 mg/ml.

-

Adjuvant Emulsification (if used): If using an adjuvant like IFA, mix the peptide solution with an equal volume of the adjuvant to form a stable emulsion.

-

Immunization:

-

Administer 100 µl of the peptide solution or emulsion (containing 100 µg of peptide) per mouse via subcutaneous injection.

-

Repeat the immunization twice a week for a total of three weeks.

-

-

Monitoring: Monitor the mice for any adverse reactions throughout the immunization period.

-

Challenge (Optional): Following the immunization schedule, mice can be challenged with a live RSV infection to assess protective efficacy.

-

Sample Collection: At the desired time points post-immunization or post-challenge, collect spleen and lung tissue for subsequent in vitro analysis of T-cell responses.

Enzyme-Linked Immunospot (ELISpot) Assay

The ELISpot assay is a highly sensitive method for quantifying the frequency of cytokine-secreting T cells at the single-cell level.

Materials:

-

96-well ELISpot plates pre-coated with anti-IFN-γ or anti-IL-4 capture antibodies

-

Single-cell suspension of splenocytes or lung cells from immunized mice

-

Fusion glycoprotein (92-106) peptide

-

Complete RPMI-1640 medium

-

Biotinylated anti-IFN-γ or anti-IL-4 detection antibodies

-

Streptavidin-alkaline phosphatase (AP) or horseradish peroxidase (HRP)

-

Substrate for AP (e.g., BCIP/NBT) or HRP (e.g., AEC)

-

ELISpot plate reader

Procedure:

-

Cell Preparation: Prepare a single-cell suspension from the spleens or lungs of immunized mice.

-

Plating:

-

Add 0.2 x 10^6 lung cells or 5 x 10^5 splenocytes per well to the pre-coated ELISpot plate.

-

Add the Fusion glycoprotein (92-106) peptide to the respective wells at a final concentration of 4 µg/ml.

-

Include positive control wells (e.g., stimulated with a mitogen like Concanavalin A) and negative control wells (unstimulated cells).

-

-

Incubation: Incubate the plate for 36 hours at 37°C in a 5% CO2 incubator.

-

Detection:

-

Wash the plates to remove the cells.

-

Add the biotinylated detection antibody and incubate as per the manufacturer's instructions.

-

Wash the plates and add streptavidin-AP or -HRP.

-

After another incubation and wash, add the substrate to develop the spots.

-

-

Analysis: Air-dry the plates and count the number of spots in each well using an ELISpot reader. Each spot represents a single cytokine-secreting cell.

Signaling Pathways and Experimental Workflows

MHC Class I Antigen Presentation Pathway

The following diagram illustrates the general pathway of how the Fusion glycoprotein (92-106) peptide is processed and presented by an antigen-presenting cell (APC) to a CD8+ T cell.

Caption: MHC Class I presentation of RSV F(92-106) peptide.

Experimental Workflow for Immunogenicity Assessment

The diagram below outlines a typical experimental workflow to evaluate the immunogenicity of the Fusion glycoprotein (92-106) peptide.

Caption: Workflow for assessing F(92-106) peptide immunogenicity.

Conclusion

The Fusion glycoprotein (92-106) peptide is a well-characterized CTL epitope that consistently demonstrates the ability to induce a robust and protective cell-mediated immune response against RSV in preclinical models. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working on novel RSV vaccines and immunotherapies. Further investigation into optimal adjuvanting strategies and delivery systems may enhance the immunogenic potential of this promising peptide candidate.

References

- 1. Virus-specific CTL responses induced by an H-2K(d)-restricted, motif-negative 15-mer peptide from the fusion protein of respiratory syncytial virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fusion glycoprotein (92-106)_TargetMol [targetmol.com]

- 3. Induction of cytotoxic T lymphocyte activity by fusion-active peptide-containing virosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Alum Adjuvant Enhances Protection against Respiratory Syncytial Virus but Exacerbates Pulmonary Inflammation by Modulating Multiple Innate and Adaptive Immune Cells | PLOS One [journals.plos.org]

- 6. Virus-Like Particle Vaccine Containing the F Protein of Respiratory Syncytial Virus Confers Protection without Pulmonary Disease by Modulating Specific Subsets of Dendritic Cells and Effector T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Respiratory syncytial virus-like nanoparticle vaccination induces long-term protection without pulmonary disease by modulating cytokines and T-cells partially through alveolar macrophages - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Utilizing Fusion Glycoprotein (92-106) for T-Cell Immune Response Monitoring via ELISpot Assay

References

- 1. Fusion glycoprotein (92-106)_TargetMol [targetmol.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. assaygenie.com [assaygenie.com]

- 4. ELISPOT protocol | Abcam [abcam.com]

- 5. Alum Adjuvant Enhances Protection against Respiratory Syncytial Virus but Exacerbates Pulmonary Inflammation by Modulating Multiple Innate and Adaptive Immune Cells | PLOS One [journals.plos.org]

- 6. Respiratory syncytial virus-like nanoparticle vaccination induces long-term protection without pulmonary disease by modulating cytokines and T-cells partially through alveolar macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. dovepress.com [dovepress.com]

- 9. journals.asm.org [journals.asm.org]

- 10. ELISPOT Assay to Measure Peptide-specific IFN-γ Production - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Intracellular Cytokine Staining for Fusion Glycoprotein (92-106)-Specific T Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

The Fusion glycoprotein (92-106) is a peptide epitope derived from the Respiratory Syncytial Virus (RSV) fusion protein.[1][2] It is recognized as an MHC class I-restricted epitope, primarily stimulating cytotoxic T lymphocytes (CTLs), which are crucial for clearing viral infections.[1][2][3] Intracellular Cytokine Staining (ICS) is a powerful flow cytometry-based technique used to identify and quantify antigen-specific T cells by measuring the production of intracellular cytokines following in vitro stimulation with the specific epitope.[4][5]

This document provides a detailed protocol for the stimulation of peripheral blood mononuclear cells (PBMCs) or other isolated immune cells with the Fusion glycoprotein (92-106) peptide and subsequent intracellular staining for cytokines such as Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α) to characterize the antigen-specific CD8+ T cell response.

Data Presentation

The following table summarizes illustrative data from an intracellular cytokine staining experiment where human PBMCs were stimulated with the Fusion glycoprotein (92-106) peptide.

| Stimulation | Cell Population | % IFN-γ+ of CD8+ T Cells | % TNF-α+ of CD8+ T Cells | % IFN-γ+ TNF-α+ of CD8+ T Cells |

| Unstimulated Control | CD3+CD8+ | 0.05 | 0.10 | 0.02 |

| Fusion glycoprotein (92-106) | CD3+CD8+ | 2.50 | 1.80 | 1.50 |

| Positive Control (e.g., SEB) | CD3+CD8+ | 15.00 | 12.50 | 10.00 |

Signaling Pathway

The stimulation of T cells by the Fusion glycoprotein (92-106) peptide presented on an antigen-presenting cell (APC) initiates a signaling cascade through the T-cell receptor (TCR), leading to cytokine production.

Caption: TCR signaling cascade upon recognition of Fusion glycoprotein (92-106).

Experimental Protocols

This protocol describes the stimulation of PBMCs with the Fusion glycoprotein (92-106) peptide, followed by intracellular cytokine staining and flow cytometric analysis.

I. Reagent Preparation

-

Peptide Stock Solution:

-

Dissolve the lyophilized Fusion glycoprotein (92-106) peptide in sterile DMSO to create a stock solution of 1 mg/mL.

-

Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[6]

-

-

Cell Culture Medium:

-

RPMI 1640 supplemented with 10% heat-inactivated Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

-

Staining Buffer (FACS Buffer):

-

Phosphate-buffered saline (PBS) containing 2% FBS and 0.05% sodium azide.

-

-

Fixation/Permeabilization Buffers:

-

Use a commercially available fixation/permeabilization kit and follow the manufacturer's instructions for preparing the working solutions.

-

II. Cell Stimulation

-

Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).

-

Wash the cells and resuspend them in cell culture medium at a concentration of 1-2 x 10^6 cells/mL.[4]

-

Plate 1 x 10^6 cells in 1 mL of culture medium into each well of a 24-well plate or into 12x75mm flow cytometry tubes.

-

Prepare the following stimulation conditions:

-

Unstimulated Control: Add DMSO (vehicle control) at the same volume as the peptide.

-

Peptide Stimulation: Add Fusion glycoprotein (92-106) peptide to a final concentration of 1-10 µg/mL.

-

Positive Control: Use a mitogen like Staphylococcal enterotoxin B (SEB) at 1 µg/mL or a combination of PMA (50 ng/mL) and Ionomycin (1 µg/mL).[7]

-

-

Incubate the cells at 37°C in a 5% CO2 incubator for 1-2 hours.

-

Add a protein transport inhibitor, such as Brefeldin A (final concentration of 10 µg/mL) or Monensin (final concentration of 2 µM), to each well/tube to block cytokine secretion.[6][7]

-

Continue incubation for an additional 4-6 hours. The total stimulation time should be between 5 and 8 hours.[6]

III. Staining Procedure

-

Surface Staining:

-

Harvest the cells and transfer them to flow cytometry tubes.

-

Wash the cells twice with cold FACS buffer by centrifuging at 300-400 x g for 5 minutes.

-

Add a viability dye (e.g., a fixable viability stain) to distinguish live and dead cells, and incubate according to the manufacturer's protocol.[6]

-

Wash the cells with FACS buffer.

-

Add a cocktail of fluorochrome-conjugated antibodies against surface markers (e.g., anti-CD3, anti-CD8, anti-CD4) to the cell pellet.

-

Vortex gently and incubate for 20-30 minutes at 4°C in the dark.[4]

-

Wash the cells twice with FACS buffer.

-

-

Fixation and Permeabilization:

-

Resuspend the cells in 100-200 µL of Fixation Buffer.

-

Incubate for 20 minutes at room temperature in the dark.[7]

-

Wash the cells once with FACS buffer.

-

Resuspend the fixed cells in Permeabilization Buffer and incubate for 10 minutes at room temperature.

-

-

Intracellular Staining:

-

Centrifuge the permeabilized cells and decant the supernatant.

-

Add a cocktail of fluorochrome-conjugated antibodies against intracellular cytokines (e.g., anti-IFN-γ, anti-TNF-α) diluted in Permeabilization Buffer.

-

Vortex gently and incubate for 30 minutes at room temperature in the dark.[8]

-

Wash the cells twice with Permeabilization Buffer.

-

Resuspend the cells in 300-500 µL of FACS buffer for analysis.

-

IV. Flow Cytometry Analysis

-

Acquire the samples on a flow cytometer. Ensure enough events are collected in the lymphocyte gate for robust analysis.

-

Gate on lymphocytes based on forward and side scatter, followed by gating on single cells and then live cells.

-

From the live singlet population, identify CD3+ T cells.

-

Within the CD3+ population, gate on CD8+ T cells.

-

Analyze the expression of IFN-γ and TNF-α within the CD8+ T cell population for each stimulation condition.

-

Subtract the background cytokine expression from the unstimulated control to determine the antigen-specific response.

Experimental Workflow

The following diagram illustrates the key steps in the intracellular cytokine staining protocol.

Caption: Workflow for intracellular cytokine staining with F(92-106) peptide.

References

- 1. Fusion glycoprotein (92-106)_TargetMol [targetmol.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. journals.asm.org [journals.asm.org]

- 4. Intracellular Cytokine Staining Protocol [anilocus.com]

- 5. lerner.ccf.org [lerner.ccf.org]

- 6. stemcell.com [stemcell.com]

- 7. Intracellular Cytokine Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 8. biomol.com [biomol.com]

Application Notes and Protocols: In Vivo Application of Fusion Glycoprotein (92-106) Peptide in Mice

Audience: Researchers, scientists, and drug development professionals.

Introduction

The peptide sequence corresponding to amino acids 92-106 of a fusion glycoprotein has distinct and significant in vivo applications in murine models, depending on the protein of origin. This document provides detailed application notes and protocols for two primary uses:

-

As a Respiratory Syncytial Virus (RSV) Fusion (F) glycoprotein peptide (F 92-106) : Utilized as a key epitope in immunology and vaccine research to elicit protective cytotoxic T lymphocyte (CTL) responses against RSV infection.

-

As a Myelin Oligodendrocyte Glycoprotein (MOG) peptide (MOG 92-106) : Employed to induce Experimental Autoimmune Encephalomyelitis (EAE) in mice, serving as a widely used model for human multiple sclerosis.

These notes are intended to provide researchers with the necessary information to design and execute in vivo studies using this peptide in its different contexts.

Part 1: RSV Fusion Glycoprotein Peptide (92-106) as a CTL Epitope

The F 92-106 peptide is a well-characterized MHC class I-restricted epitope of the Respiratory Syncytial Virus fusion protein. In vivo administration in mice is primarily aimed at inducing a robust CD8+ T cell response, which is crucial for viral clearance and protection.

Data Presentation: Quantitative Parameters for In Vivo Studies

The following table summarizes key quantitative data for the in vivo use of RSV F 92-106 peptide in mice.

| Parameter | Value | Mouse Strain | Application | Source |

| Immunization Dosage | 100 µ g/mouse | BALB/c | Induction of protective immunity | [1][2] |

| Administration Route | Subcutaneous (s.c.) | BALB/c | Protective immunization | [1][2] |

| Immunization Schedule | Twice weekly for 3 weeks | BALB/c | Protective immunization | [1][2] |

| In Vitro Restimulation | 4 µg/mL | BALB/c | Analysis of T-cell responses (ELISpot) | [3][4] |

| Peptide Sequence | ELQLLMQSTPATNNR | N/A | RSV F (92-106) Epitope | [4] |

| Amino Acid Sequence | H2N-Glu-Leu-Gln-Leu-Leu-Met-Gln-Ser-Thr-Pro-Pro-Thr-Asn-Asn-Arg-OH | N/A | RSV F (92-106) Epitope | [5] |

Experimental Protocol: Induction of Protective Immunity Against RSV

This protocol details the procedure for immunizing BALB/c mice with the F 92-106 peptide to generate a protective immune response.

1. Materials:

-

RSV F 92-106 peptide (synthesis grade)

-

Sterile, endotoxin-free Phosphate-Buffered Saline (PBS)

-

Adjuvant (e.g., incomplete Freund's adjuvant, though some protocols use peptide in PBS alone)

-

8-10 week old female BALB/c mice

-

Syringes and needles (27-30 gauge)

2. Peptide Preparation:

-

Aseptically dissolve the F 92-106 peptide in sterile PBS to a final concentration of 1 mg/mL.

-

If using an adjuvant, emulsify the peptide solution with an equal volume of the adjuvant according to the manufacturer's instructions.

-

The final injection volume should be 100 µL, containing 100 µg of the peptide.

3. Immunization Procedure:

-

Administer 100 µg of the F 92-106 peptide preparation subcutaneously at the base of the tail or on the flank.[1][2]

-

Repeat the immunization twice a week for a total of three weeks.[1][2]

-

House the animals under specific pathogen-free conditions.

4. Assessment of Immune Response (Post-Immunization):

-

CTL Response: Euthanize mice and isolate splenocytes or lung cells. Restimulate the cells in vitro with 4 µg/mL of the F 92-106 peptide for several hours (for intracellular cytokine staining) or days (for ELISpot).[3][4][6]

-

Cytokine Profiling: Use ELISpot or flow cytometry to quantify IFN-γ and TNF-α producing CD8+ T-cells.[4]

-

Viral Challenge: Following the immunization schedule, challenge the mice with a sublethal dose of RSV (e.g., 0.5 x 10^6 PFU/mouse). Monitor weight loss and determine lung viral titers 4-5 days post-infection to assess protection.[4]

Signaling Pathway and Experimental Workflow

The F 92-106 peptide is processed and presented by antigen-presenting cells (APCs) via the MHC class I pathway, leading to the activation of naive CD8+ T-cells. These cells then differentiate into cytotoxic T lymphocytes that can recognize and kill RSV-infected cells.

Part 2: Myelin Oligodendrocyte Glycoprotein Peptide (92-106) for EAE Induction

The MOG 92-106 peptide is a key encephalitogenic epitope used to induce Experimental Autoimmune Encephalomyelitis (EAE) in specific mouse strains. This model is instrumental in studying the pathogenesis of multiple sclerosis and for testing potential therapeutics.

Data Presentation: Quantitative Parameters for EAE Induction

The following table summarizes key quantitative data for inducing EAE with MOG 92-106 peptide.

| Parameter | Value | Mouse Strain | Application | Source |

| Immunization Dosage | 100 µ g/mouse | SJL/J, A.SW | EAE Induction | [7][8] |

| Adjuvant | Complete Freund's Adjuvant (CFA) | SJL/J | EAE Induction | [7] |

| CFA Component | M. tuberculosis H37RA (200 µg) | SJL/J | EAE Induction | [7] |

| Pertussis Toxin (PTX) | 200 ng/mouse | SJL/J | EAE Enhancement | [7] |

| Administration Route | Footpad / Subcutaneous | SJL/J | EAE Induction | [7] |

| Disease Onset | 9-14 days post-immunization | SJL/J | EAE Clinical Course | [9] |

Experimental Protocol: Induction of EAE with MOG 92-106

This protocol describes the active induction of EAE in SJL/J mice.

1. Materials:

-

MOG 92-106 peptide (synthesis grade)

-

Sterile, endotoxin-free Phosphate-Buffered Saline (PBS)

-

Complete Freund's Adjuvant (CFA) containing M. tuberculosis H37RA (e.g., 2 mg/mL)

-

Pertussis Toxin (PTX) from Bordetella pertussis

-

8-10 week old female SJL/J mice

-

Syringes and needles

2. Immunogen Preparation:

-

Dissolve MOG 92-106 peptide in sterile PBS.

-

Create a stable water-in-oil emulsion by mixing the peptide solution with an equal volume of CFA. The final concentration should be such that a 100 µL injection volume contains 100 µg of MOG peptide and 200 µg of M. tuberculosis.[7]

-

Prepare PTX by diluting in sterile PBS to a concentration where a 100-200 µL injection contains 200 ng.

3. Immunization Procedure:

-

Anesthetize the mice lightly.

-

Administer a total of 100 µL of the MOG/CFA emulsion subcutaneously, distributed over two sites (e.g., 50 µL in each hind footpad).[7]

-

On the day of immunization (Day 0) and again 48 hours later (Day 2), administer 200 ng of PTX intravenously or intraperitoneally.[7]

-

Provide easy access to food and water for animals that develop paralysis.

4. Clinical Assessment:

-

Monitor mice daily for clinical signs of EAE starting from day 7 post-immunization.

-

Score the disease severity using a standard scale:[7]

-

0: No disease

-

1: Limp tail

-

2: Hind limb weakness

-

3: Hind limb paralysis

-

4: Hind and forelimb paralysis

-

5: Moribund

-

Experimental Workflow

The workflow for EAE induction involves preparing the encephalitogenic emulsion, immunizing the mice, and subsequent daily monitoring for clinical signs of disease.

References

- 1. Fusion glycoprotein (92-106)_TargetMol [targetmol.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Virus-Like Particle Vaccine Containing the F Protein of Respiratory Syncytial Virus Confers Protection without Pulmonary Disease by Modulating Specific Subsets of Dendritic Cells and Effector T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Roles of the Fc Receptor γ-Chain in Inducing Protective Immune Responses after Heterologous Vaccination against Respiratory Syncytial Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. apexbt.com [apexbt.com]

- 6. Respiratory syncytial virus-like nanoparticle vaccination induces long-term protection without pulmonary disease by modulating cytokines and T-cells partially through alveolar macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. Hooke - Protocols - EAE Induction by Active Immunization in SJL Mice [hookelabs.com]

Application Notes and Protocols for MHC-Peptide Binding Assay with Fusion Glycoprotein (92-106)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The binding of peptides to Major Histocompatibility Complex (MHC) molecules is a critical event in the adaptive immune response. This interaction determines which peptide fragments (epitopes) from pathogens or abnormal cells are presented to T cells, thereby initiating a specific immune reaction. Assaying the binding affinity of peptides to MHC molecules is fundamental in immunology research, vaccine development, and cancer immunotherapy.[1][2]

This document provides a detailed protocol for determining the binding affinity of the Fusion glycoprotein (92-106) peptide to its restricting MHC class I molecule. The Fusion glycoprotein (92-106) is a known cytotoxic T lymphocyte (CTL) epitope derived from the Respiratory Syncytial Virus (RSV) fusion protein.[3][4] Understanding its binding characteristics is crucial for designing effective RSV vaccines and immunotherapies.

The protocol described here is a competitive binding assay based on fluorescence polarization (FP).[5][6][7] This method measures the ability of a test peptide (the unlabeled Fusion glycoprotein peptide) to compete with a high-affinity, fluorescently labeled standard peptide for binding to a purified, soluble MHC class I molecule. The binding affinity is typically expressed as the IC50 value, which is the concentration of the test peptide required to inhibit 50% of the binding of the fluorescent probe.[5]

Key Concepts and Signaling Pathways

The presentation of viral peptides like the Fusion glycoprotein (92-106) epitope begins with the viral protein's expression within an infected host cell. The protein is subsequently processed by the proteasome into smaller peptide fragments. These peptides are then transported into the endoplasmic reticulum (ER) via the Transporter associated with Antigen Processing (TAP). Within the ER, peptides with the appropriate binding motif are loaded onto MHC class I molecules. The stable peptide-MHC complex is then transported to the cell surface for presentation to CD8+ cytotoxic T lymphocytes.

Caption: MHC Class I Antigen Presentation Pathway for Viral Peptides.

Experimental Protocol: Competitive MHC-Peptide Binding Assay by Fluorescence Polarization

This protocol outlines a competitive binding assay to determine the IC50 of the unlabeled Fusion glycoprotein (92-106) peptide. The peptide sequence is Glu-Leu-Gln-Leu-Leu-Met-Gln-Ser-Thr-Pro-Pro-Thr-Asn-Asn-Arg.[8] The protocol is adapted for the murine H-2Kd MHC class I molecule, as the Fusion glycoprotein (92-106) is known to form a complex with the Kd heavy chain.[3]

Materials and Reagents

| Reagent | Supplier | Catalog No. |

| Purified, soluble H-2Kd MHC Class I | (e.g., MBL International) | (Varies) |

| Fusion Glycoprotein (92-106) Peptide | (e.g., ApexBio) | A1136 |

| High-Affinity Fluorescent Probe Peptide | (Custom Synthesis) | (N/A) |

| Assay Buffer (e.g., PBS, pH 7.4) | (Generic) | (N/A) |

| Protease Inhibitor Cocktail | (e.g., Sigma-Aldrich) | (Varies) |

| 96-well, black, flat-bottom plates | (e.g., Corning) | (Varies) |

| Fluorescence Polarization Plate Reader | (Various) | (N/A) |

Experimental Workflow

References

- 1. creative-biolabs.com [creative-biolabs.com]

- 2. MHC/Peptide Competition Binding Assays - Creative BioMart [mhc.creativebiomart.net]

- 3. Fusion glycoprotein (92-106)_TargetMol [targetmol.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Measurement of peptide binding to MHC class II molecules by fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Measurement of Peptide Binding to MHC Class II Molecules by Fluorescence Polarization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. apexbt.com [apexbt.com]

Application Notes and Protocols: Fusion Glycoprotein (92-106) in Respiratory Syncytial Virus (RSV) Vaccine Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Respiratory Syncytial Virus (RSV) is a leading cause of lower respiratory tract infections, particularly in infants and the elderly. The RSV fusion (F) glycoprotein is a primary target for vaccine development as it is essential for viral entry into host cells and is highly conserved between RSV subtypes. The peptide sequence (92-106) of the F protein has been identified as a significant epitope in the cellular immune response to RSV infection. This document provides detailed application notes, quantitative data, and experimental protocols relevant to the investigation of the F(92-106) peptide in the context of RSV vaccine research and development.

Data Presentation

The following tables summarize quantitative data from preclinical studies involving the RSV fusion glycoprotein (92-106) peptide and related vaccine platforms.

Table 1: Immunogenicity of RSV F(92-106) Peptide in Mice

| Parameter | Assay | Mouse Strain | Immunization/Challenge | Result | Reference |

| IFN-γ Secretion | ELISpot | BALB/c | FI-RSV immunization, RSV challenge, F(92-106) in vitro stimulation | Increased IFN-γ secreting cell spots with low dose alum adjuvant compared to high dose.[1][2] | [1][2] |

| IL-4 Secretion | ELISpot | BALB/c | FI-RSV immunization, RSV challenge, F(92-106) in vitro stimulation | Significant reduction in IL-4 secreting cell spots with low dose alum adjuvant compared to high dose.[1][2] | [1][2] |

| CD8+ T-cell Response | Intracellular Cytokine Staining | BALB/c | F-VLP prime, FI-RSV boost, RSV challenge, F(92-106) in vitro stimulation | Lower numbers of IFN-γ and TNF-α secreting CD8+ T-cells in FcRγ −/− mice compared to wild-type.[3] | [3] |

| Protective Efficacy | Viral Load in Lungs | BALB/c | Immunization with F(92-106) peptide, intranasal RSV challenge | Significant reduction in lung viral load compared to unimmunized mice. |

Table 2: In Vivo Efficacy of Vaccine Candidates Incorporating F Protein Epitopes

| Vaccine Candidate | Animal Model | Challenge Virus | Reduction in Lung Viral Load | Key Findings | Reference |

| F VLP (Virus-Like Particle) | BALB/c Mice | RSV A2 | >1,000-fold reduction | Induced high neutralizing antibody titers and a balanced Th1/Th2 response.[4] | [4] |

| Split RSV Vaccine + Adjuvant | 2-week-old Mice | RSV | ~100-fold reduction (prime only) | Combination adjuvants (CpG+MPL) enhanced IFN-γ secretion in response to F peptide stimulation.[5] | [5] |

| Peptide 23 (F559-567) | HLA-A2 Transgenic Mice | RSV-B1 | Significant reduction | Induced both Th1 and CD8+ T-cell responses.[6] | [6] |

| S1S-MAP (Mimotope) | BALB/c Mice | RSV | 98.7% reduction | Induced neutralizing antibodies and reduced pulmonary cell infiltration.[7] | [7] |

Experimental Protocols

Protocol 1: In Vitro T-Cell Stimulation with F(92-106) Peptide and Analysis by ELISpot

This protocol describes the measurement of cytokine-secreting T-cells in response to the F(92-106) peptide using an Enzyme-Linked Immunospot (ELISpot) assay.

Materials:

-

PVDF membrane 96-well plates

-

Capture antibody (e.g., anti-mouse IFN-γ or IL-4)

-

Blocking solution (e.g., PBS with 1% BSA)

-

Splenocytes or peripheral blood mononuclear cells (PBMCs) from immunized or infected animals

-

RSV F(92-106) peptide (Sequence: ELQLLMQSTPATNNR)[4]

-

Cell culture medium (e.g., RPMI 1640 with 10% FBS)

-

Biotinylated detection antibody (e.g., anti-mouse IFN-γ or IL-4)

-

Streptavidin-enzyme conjugate (e.g., Streptavidin-HRP)

-

Substrate solution (e.g., AEC or TMB)

-

ELISpot reader

Procedure:

-

Plate Coating: Coat the PVDF membrane 96-well plates with the capture antibody overnight at 4°C.

-

Blocking: Wash the plates and block with a blocking solution for 2 hours at room temperature.

-

Cell Plating: Prepare a single-cell suspension of splenocytes or PBMCs. Add 1x10^6 cells/well to the coated plate.

-

Peptide Stimulation: Add the F(92-106) peptide to the wells at a final concentration of 4 µg/ml.[5] Include a negative control (medium only) and a positive control (e.g., mitogen like Concanavalin A).

-

Incubation: Incubate the plate for 36 hours at 37°C in a 5% CO2 incubator.[5]

-

Detection:

-

Wash the plates to remove the cells.

-

Add the biotinylated detection antibody and incubate for 2 hours at room temperature.

-

Wash the plates and add the streptavidin-enzyme conjugate. Incubate for 1 hour at room temperature.

-

Wash the plates and add the substrate solution. Monitor for the development of spots.

-

-

Analysis: Stop the reaction by washing with water. Allow the plate to dry completely and count the spots using an ELISpot reader.

Protocol 2: RSV Neutralization Assay

This protocol describes a plaque reduction neutralization assay to determine the titer of neutralizing antibodies in serum from vaccinated animals.

Materials:

-

HEp-2 or A549 cells

-

96-well cell culture plates

-

RSV stock of known titer

-

Serum samples from immunized and control animals

-

Cell culture medium

-

Methylcellulose overlay medium

-

Fixative solution (e.g., 80% methanol)

-

Anti-RSV F protein antibody

-

HRP-conjugated secondary antibody

-

Substrate for HRP (e.g., DAB)

Procedure:

-

Cell Seeding: Seed HEp-2 or A549 cells in 96-well plates to form a confluent monolayer.

-

Serum Dilution: Serially dilute the heat-inactivated serum samples.

-

Virus Neutralization: Mix the diluted serum with a known amount of RSV (e.g., 100-200 plaque-forming units) and incubate for 1 hour at 37°C.

-

Infection: Add the serum-virus mixture to the cell monolayers and incubate for 1-2 hours at 37°C.

-

Overlay: Remove the inoculum and add methylcellulose overlay medium.

-

Incubation: Incubate the plates for 3-5 days at 37°C to allow for plaque formation.

-

Plaque Staining:

-

Fix the cells with the fixative solution.

-

Permeabilize the cells and add the anti-RSV F protein antibody.

-

Add the HRP-conjugated secondary antibody.

-

Add the substrate to visualize the plaques.

-

-

Analysis: Count the number of plaques in each well. The neutralizing antibody titer is the reciprocal of the highest serum dilution that causes a 50% or greater reduction in the number of plaques compared to the control.

Protocol 3: In Vivo Efficacy Study in a Mouse Model

This protocol outlines a general procedure for assessing the protective efficacy of a vaccine candidate incorporating the F(92-106) epitope in a mouse model.

Materials:

-

BALB/c mice

-

Vaccine formulation containing the F(92-106) peptide or a vector expressing it

-

Adjuvant (if required)

-

Live RSV for challenge

-

Anesthesia

-

Materials for lung tissue harvesting and processing

Procedure:

-

Immunization: Immunize mice with the vaccine formulation. This may involve one or more doses administered via a specific route (e.g., intramuscular, intranasal). Include a control group receiving a placebo.

-

Challenge: After a specified period to allow for the development of an immune response (e.g., 4 weeks after the final immunization), challenge the mice intranasally with a sublethal dose of live RSV.[7]

-

Monitoring: Monitor the mice daily for signs of illness, including weight loss.[4]

-

Viral Load Determination: At the peak of viral replication (typically 4-5 days post-challenge), euthanize the mice and harvest the lungs.[4][7]

-

Tissue Processing: Homogenize the lung tissue and perform a plaque assay (as described in Protocol 2) to determine the viral titer.

-

Analysis: Compare the lung viral titers between the vaccinated and control groups to determine the level of protection conferred by the vaccine. A significant reduction in viral load in the vaccinated group indicates a protective immune response.

Visualizations

Caption: T-cell activation pathway initiated by the F(92-106) peptide.

Caption: Workflow for in vivo efficacy testing of an F(92-106) based vaccine.

Caption: Logical flow from F(92-106) vaccination to protection from RSV.

References

- 1. Alum Adjuvant Enhances Protection against Respiratory Syncytial Virus but Exacerbates Pulmonary Inflammation by Modulating Multiple Innate and Adaptive Immune Cells | PLOS One [journals.plos.org]

- 2. Alum Adjuvant Enhances Protection against Respiratory Syncytial Virus but Exacerbates Pulmonary Inflammation by Modulating Multiple Innate and Adaptive Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Roles of the Fc Receptor γ-Chain in Inducing Protective Immune Responses after Heterologous Vaccination against Respiratory Syncytial Virus Infection | MDPI [mdpi.com]